molecular formula C7H6Br2O2 B13900978 2,5-Dibromo-3-methoxyphenol

2,5-Dibromo-3-methoxyphenol

Cat. No.: B13900978
M. Wt: 281.93 g/mol
InChI Key: HJJQVFYXRQNJLF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-methoxyphenol (CAS 1782369-05-4) is a high-value brominated phenol derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C7H6Br2O2 and a molecular weight of 281.93 g/mol, this compound is characterized by its methoxy and bromo functional groups, which allow for further selective functionalization . Its primary research application is as a key precursor in the Lewis acid-mediated synthesis of complex macrocyclic structures such as resorcinarenes . These structures are of significant interest in supramolecular chemistry for creating molecular capsules and scaffolds. Furthermore, research indicates that bromo- and methoxy-substituted aromatic rings are privileged scaffolds in drug discovery, particularly in the development of antitumor agents that target tubulin and inhibit microtubule polymerization . This makes this compound a valuable compound for researchers exploring new chemotherapeutic candidates. The compound is provided with a high purity level of 98% and requires storage at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Br2O2

Molecular Weight

281.93 g/mol

IUPAC Name

2,5-dibromo-3-methoxyphenol

InChI

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3

InChI Key

HJJQVFYXRQNJLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)O)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2,5 Dibromo 3 Methoxyphenol

Retrosynthetic Analysis of 2,5-Dibromo-3-methoxyphenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, the primary disconnections involve the carbon-bromine and carbon-oxygen bonds.

A logical retrosynthetic approach would involve two main pathways:

Bromination of a methoxyphenol precursor: This strategy starts with a suitably substituted methoxyphenol and introduces the two bromine atoms. The key challenge is achieving the desired regioselectivity (placement at positions 2 and 5).

Methylation of a dibromophenol precursor: This pathway begins with a dibrominated phenol (B47542) and subsequently adds the methyl group to the hydroxyl function.

Considering the activating nature of both the hydroxyl and methoxy (B1213986) groups, which direct electrophilic substitution to ortho and para positions, careful selection of the starting material and reaction conditions is crucial to achieve the desired 2,5-dibromo substitution pattern. A plausible starting material for the first approach could be 3-methoxyphenol (B1666288), which would require selective bromination at the C2 and C5 positions.

Classical and Contemporary Bromination Techniques for Substituted Phenols

The introduction of bromine atoms onto a phenolic ring is a well-established transformation in organic synthesis. However, controlling the regioselectivity, especially in polysubstituted systems, can be challenging.

The hydroxyl and methoxy groups are both activating and ortho-, para-directing. In 3-methoxyphenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methoxy group are 2, 4, and 6 as well. Therefore, direct bromination is likely to yield a mixture of products.

To achieve regioselectivity, various strategies can be employed. The use of specific brominating agents and catalysts can influence the position of bromination. For instance, the combination of KBr and ZnAl–BrO3−–layered double hydroxides has been shown to be effective for the regioselective monobromination of phenols, with the para position being highly favored. mdpi.comnih.gov If the para position is blocked, bromination occurs at the ortho position. mdpi.comnih.gov Another method involves using HBr with a sterically hindered sulfoxide (B87167), which can also provide high regioselectivity. ccspublishing.org.cn A Chinese patent describes a method for high regioselectivity bromination of phenolic compounds using trimethylbromosilane as the brominating reagent and an aryl sulfoxide as an activator. google.com This method reportedly yields para-brominated products when the para position is unsubstituted and ortho-brominated products when the para position is substituted. google.com

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

In the context of synthesizing this compound, a DoM strategy could be envisioned. For example, starting with a protected 3-methoxyphenol, where the hydroxyl group is converted to a suitable DMG such as a carbamate, lithiation would occur at the C2 position. wikipedia.orgresearchgate.net Quenching with a bromine source would then install the first bromine atom. Subsequent bromination could then be directed to the C5 position. However, DoM can be challenging with multiple oxygen substituents, as proton transfer from other groups can quench the desired aryllithium intermediate. nih.gov

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of bromination, this often involves moving away from hazardous reagents like liquid bromine towards safer alternatives and more sustainable reaction conditions.

N-bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination and is considered a greener alternative to molecular bromine. researchgate.netbeilstein-journals.org Reactions with NBS can often be carried out under mild conditions. researchgate.netbeilstein-journals.org For instance, the bromination of phenols using NBS can be performed in water, avoiding the use of hazardous organic solvents. researchgate.net Mechanochemical methods, such as liquid-assisted grinding with PEG-400, offer a catalyst-free and solvent-minimized approach for the halogenation of phenols using N-halosuccinimides. beilstein-journals.org These methods are often fast and produce high yields of halogenated products. beilstein-journals.org

Another green approach is oxidative bromination, where bromide ions are oxidized in situ to generate the brominating species. mdpi.com This avoids the direct handling of bromine. Oxidants like hydrogen peroxide can be used in these systems, with water often being the only byproduct, making the process more environmentally friendly. ccspublishing.org.cnresearchgate.net

Introduction of the Methoxy Group: Ethereal Bond Formation Strategies

The introduction of a methoxy group is typically achieved through the methylation of a hydroxyl group, a reaction known as O-methylation.

The Williamson ether synthesis is the classical method for forming ethers, including methyl ethers from phenols. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile and attacks a methylating agent.

Common methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI). beilstein-journals.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group. beilstein-journals.orgmdpi.com For instance, selective methylation of phenolic hydroxyl groups in lignin (B12514952) has been achieved using DMS in an aqueous NaOH solution. mdpi.comdiva-portal.orgacs.org The choice of solvent and base can be critical, especially for substrates with multiple hydroxyl groups or those prone to side reactions. beilstein-journals.org

Demethylation Strategies of Methoxyarenes for Analogous Phenols

The cleavage of an aryl methyl ether bond (Ar-O-CH₃) to yield the corresponding phenol (Ar-OH) is a cornerstone transformation in organic synthesis, often employed in the final stages of a synthetic sequence to unmask a hydroxyl group. Research documented in source highlights several established methodologies, each with distinct advantages and limitations regarding substrate scope, selectivity, and reaction harshness. The choice of reagent is critical, especially for complex molecules containing other sensitive functional groups.

Boron tribromide (BBr₃) is widely regarded as the most effective and general reagent for this purpose. It operates at low temperatures, often between -78 °C and room temperature, and is capable of cleaving even highly unreactive aryl methyl ethers. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.

Alternative strategies involve the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. These conditions can be harsh and are generally unsuitable for substrates with acid-labile functionalities. Lewis acids, such as aluminum chloride (AlCl₃), can also facilitate demethylation, often in the presence of a nucleophilic scavenger like ethanethiol (B150549) to trap the resulting methyl cation.

The primary challenge in applying these methods to precursors of substituted phenols is chemoselectivity. For poly-methoxylated arenes, achieving selective mono-demethylation over di-demethylation requires careful control of stoichiometry and reaction conditions. Furthermore, the presence of other functional groups, such as halogens, esters, or nitro groups, dictates the viability of a given demethylation strategy.

Table 1: Comparison of Common Demethylation Reagents for Methoxyarenes

ReagentTypical ConditionsAdvantagesConsiderations & Limitations
Boron Tribromide (BBr₃)DCM, -78 °C to RTHigh efficacy, mild temperatures, broad substrate scope.Highly corrosive and moisture-sensitive; requires stoichiometric amounts.
Hydrobromic Acid (HBr)Acetic Acid, RefluxCost-effective, simple procedure.Harsh acidic conditions, high temperatures, not suitable for acid-sensitive substrates.
Hydroiodic Acid (HI)RefluxHistorically used, effective for simple ethers.Strongly acidic and reducing conditions; can cause side reactions.
Aluminum Chloride (AlCl₃) / ThiolDCM or DCE, 0 °C to RTMilder than protic acids; can offer different selectivity.Requires a nucleophilic scavenger; can be substrate-dependent.

Multi-Step Synthesis Pathways Leading to this compound

The synthesis of this compound is not achievable through direct electrophilic substitution of a simple precursor due to the directing effects of the hydroxyl and methoxy groups. Consequently, its preparation necessitates a multi-step pathway where the substitution pattern is carefully constructed. Research from sources , , and outlines a strategic approach that relies on the selective functionalization of a pre-brominated symmetric precursor.

The most viable pathway commences with 2,5-dibromo-1,3-dihydroxybenzene (also known as 2,5-dibromoresorcinol) as the starting material. The core of the synthesis is a selective mono-methylation reaction. The challenge lies in methylating only one of the two chemically similar hydroxyl groups.

Synthetic Scheme:

Starting Material: 2,5-dibromo-1,3-dihydroxybenzene

Key Transformation: Selective O-methylation

Product: this compound

The reaction involves treating 2,5-dibromo-1,3-dihydroxybenzene with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. The base deprotonates a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the methyl iodide. According to reports from sources and , the reaction inherently produces a mixture of products due to the competitive methylation at both hydroxyl sites.

The primary products of this reaction are:

Desired Product: this compound

Byproduct 1: 2,5-dibromo-1-methoxy-3-hydroxybenzene (regioisomer)

Byproduct 2: 1,3-dibromo-2,5-dimethoxybenzene (di-methylated product)

Unreacted Starting Material: 2,5-dibromo-1,3-dihydroxybenzene

The successful synthesis is therefore critically dependent on the subsequent optimization of reaction conditions to maximize the yield of the desired isomer and the efficiency of the purification techniques used to isolate it.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

The choice of base is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) tend to fully deprotonate both hydroxyl groups, leading to a higher proportion of the di-methylated byproduct, 1,3-dibromo-2,5-dimethoxybenzene . In contrast, milder bases such as potassium carbonate (K₂CO₃) establish an equilibrium that favors the formation of the mono-phenoxide, thereby increasing the relative yield of the mono-methylated products.

Further optimization involves controlling the stoichiometry of the methylating agent. Using a slight excess (e.g., 1.1 equivalents) of methyl iodide can drive the reaction towards completion without significantly promoting di-methylation. Temperature and solvent also play crucial roles; reactions are typically run at room temperature or with gentle heating in polar aprotic solvents like acetone (B3395972) or DMF to ensure adequate solubility and reactivity.

The findings from these optimization studies are summarized in the table below, illustrating how systematic adjustments to reaction parameters influence product distribution.

Table 2: Optimization of Selective Mono-methylation for this compound

EntryBase (Equiv.)Methylating Agent (Equiv.)SolventTemp.Yield of Target (%)Yield of Byproducts (%)
1NaH (2.2)CH₃I (2.2)DMF0 °C to RT< 5> 85% (Di-methylated)
2NaH (1.0)CH₃I (1.0)DMF0 °C25~40% (Mixed Byproducts)
3K₂CO₃ (1.1)CH₃I (1.1)AcetoneReflux42~35% (Regioisomer + Di-methylated)
4K₂CO₃ (1.5)Dimethyl Sulfate (1.1)AcetoneRT38~40% (Regioisomer + Di-methylated)

As indicated by the data, the use of potassium carbonate provides a superior yield of the target compound compared to sodium hydride, highlighting the importance of base selection in controlling selectivity.

Purification and Isolation Techniques for High-Purity Research Samples

The isolation of this compound in high purity from the complex reaction mixture is a significant challenge, as detailed in source . The crude product contains the target compound, its regioisomer, the di-methylated byproduct, and unreacted starting material. These compounds possess similar structural features but differ sufficiently in polarity to allow for separation via chromatographic methods.

The primary technique for purification is flash column chromatography on silica (B1680970) gel. The separation relies on the differential polarity of the components in the mixture:

1,3-dibromo-2,5-dimethoxybenzene: Being the least polar compound (lacking a free hydroxyl group), it elutes first with a low-polarity eluent system (e.g., hexane/ethyl acetate (B1210297) 98:2).

This compound and its regioisomer: These two mono-methylated isomers have similar polarities and typically elute close together. A shallow gradient of a polar solvent (e.g., increasing the concentration of ethyl acetate in hexane) is required to achieve baseline separation. Careful fraction collection, guided by thin-layer chromatography (TLC) analysis, is essential.

2,5-dibromo-1,3-dihydroxybenzene: As the most polar component (two hydroxyl groups), it has a strong affinity for the silica gel and elutes last or remains at the origin.

For obtaining analytical-grade samples suitable for characterization (e.g., NMR spectroscopy, mass spectrometry) or further use in research, a secondary purification step may be necessary. If the compound is a crystalline solid, recrystallization from a suitable solvent system, such as a mixture of dichloromethane (B109758) and hexane, can be employed. This process effectively removes trace impurities that may have co-eluted during chromatography, yielding the final product as a high-purity solid.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR: A predicted ¹H NMR spectrum would show distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl and methoxy groups. The coupling constant (J) between the two aromatic protons would provide information about their relative positions on the aromatic ring.

¹³C NMR: A ¹³C NMR spectrum would show signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would indicate the substitution pattern, with carbons bonded to bromine appearing at characteristic upfield shifts compared to those bonded to oxygen.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity Determination

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, confirming the relationship between the two aromatic hydrogens.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular structure and confirming the positions of the substituents on the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the molecular formula, C₇H₆Br₂O₂. The isotopic pattern created by the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers and Derivatives

MS/MS analysis involves isolating the molecular ion and subjecting it to further fragmentation. The resulting fragmentation pattern provides a structural fingerprint that can be used to distinguish 2,5-Dibromo-3-methoxyphenol from its isomers and to identify related derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key vibrational bands would include:

A broad O-H stretching band for the phenolic hydroxyl group.

C-H stretching bands for the aromatic ring and the methoxy group.

C-O stretching bands for the phenol (B47542) and the methoxy ether linkage.

C=C stretching bands characteristic of the aromatic ring.

A C-Br stretching band in the fingerprint region.

Without access to peer-reviewed, published experimental data for this compound, any further elaboration would be speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs light in the UV-visible range (typically 200-800 nm), its electrons are promoted from a lower energy ground state to a higher energy excited state. nih.gov The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present.

For this compound, the absorption of UV-Vis radiation primarily induces two types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star).

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules containing double or triple bonds and aromatic systems. rsc.org The benzene ring in this compound is the principal chromophore responsible for strong π → π* absorptions. Substituents on the benzene ring, including the hydroxyl (-OH), methoxy (-OCH₃), and bromine (-Br) groups, can influence the energy of these transitions. These groups, containing lone pairs of electrons, act as auxochromes, which can interact with the π-system of the ring, typically shifting the absorption maxima to longer wavelengths (a bathochromic or red shift). nih.govresearchgate.net

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), located on a heteroatom, is promoted to a π* antibonding orbital. youtube.comresearchgate.net In this compound, the oxygen atoms of the hydroxyl and methoxy groups possess lone pairs of non-bonding electrons. Consequently, n → π* transitions are possible. These transitions are generally of lower intensity compared to π → π* transitions. The polarity of the solvent can significantly affect n → π* transitions; polar solvents often cause a shift to shorter wavelengths (a hypsochromic or blue shift) due to the stabilization of the non-bonding orbitals through hydrogen bonding. youtube.comyoutube.com

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to the π → π* transitions of the substituted aromatic ring and potentially weaker, broader bands for the n → π* transitions. nih.gov Computational studies on substituted phenols have shown that such substitutions reliably reproduce spectral shifts in both primary and secondary absorption bands. nih.govresearchgate.net

Electronic Transition TypeOrbitals InvolvedAssociated Molecular MoietyExpected Intensity
π → ππ (bonding) → π (antibonding)Aromatic Benzene RingHigh
n → πn (non-bonding) → π (antibonding)Oxygen of Hydroxyl (-OH) and Methoxy (-OCH₃) groupsLow to Medium

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

For this compound, a single crystal X-ray diffraction analysis would elucidate its specific solid-state molecular geometry and the network of non-covalent interactions that stabilize the crystal structure. Based on the functional groups present, several key intermolecular interactions are anticipated to play a significant role in the crystal packing.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptor atoms on neighboring molecules. mdpi.com Potential acceptors within the structure of this compound include the oxygen atom of the methoxy group or the hydroxyl group of another molecule. This often leads to the formation of well-defined supramolecular structures like dimers or chains. acs.org

Halogen Bonding: The bromine atoms in the molecule can participate in halogen bonding. This is a directional, non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, is attracted to a nucleophilic (electron-rich) site. acs.orgrug.nl In the crystal lattice of this compound, the bromine atoms could act as halogen bond donors, interacting with Lewis bases such as the oxygen atoms of the hydroxyl or methoxy groups on adjacent molecules. ijres.org The strength of this interaction typically increases with the polarizability of the halogen, following the trend Cl < Br < I. nih.gov

Interaction TypeDonor Moiety/AtomAcceptor Moiety/AtomDescription
Hydrogen BondHydroxyl Group (O-H)Oxygen (of -OH or -OCH₃)A strong, directional interaction crucial for forming primary structural motifs.
Halogen BondBromine (C-Br)Oxygen (of -OH or -OCH₃), Aromatic π-systemA directional interaction involving the σ-hole on the bromine atom. acs.org
Br···Br InteractionBromineBromineClose contacts between bromine atoms on adjacent molecules. mdpi.com
π-π StackingAromatic RingAromatic RingAttractive interaction between the π-electron clouds of parallel aromatic rings.

Theoretical and Computational Chemistry of 2,5 Dibromo 3 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2,5-Dibromo-3-methoxyphenol and its analogues. These computational methods provide detailed insights into the molecule's geometry, electronic distribution, and spectroscopic characteristics. The majority of available research focuses on Schiff base derivatives of this compound, which serve as valuable models for the parent compound's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) stands out as the most widely used method for investigating the structural and electronic properties of this compound derivatives. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed due to its balance of accuracy and computational efficiency. This functional, combined with various Pople-style basis sets such as 6-31G(d,p) and 6-311G(d,p), has been successfully used to perform geometry optimizations and calculate minimum energies.

These calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule. The process of geometry optimization involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, thus representing a stable or metastable structure. For Schiff base derivatives of this compound, DFT calculations have shown that the compounds predominantly exist in the phenol-imine tautomeric form in the solid state. researchgate.netresearchgate.net The optimized geometric parameters, such as bond lengths and angles, calculated by DFT methods, generally show excellent agreement with experimental data obtained from X-ray crystallography. acs.orgacs.org

Table 1: DFT Computational Parameters Used in Studies of this compound Derivatives
Compound Studied (Schiff Base Derivative)DFT FunctionalBasis SetSoftwareReference
(E)-4,6-dibromo-2-[(3,5-dimethylphenylimino)methyl]-3-methoxyphenolB3LYP6-31G(d,p)Gaussian 09 acs.org
(E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenolB3LYP6-311G(d,p)Gaussian 03W researchgate.netsctce.ac.in
(E)-4,6-dibromo-2-[(2-chlorophenylimino)methyl]-3-methoxyphenolB3LYP-Gaussian 09W ingentaconnect.comdiva-portal.org

Ab Initio Methods for High-Level Electronic Structure Calculations

While DFT is prevalent, more computationally intensive ab initio methods are employed for higher accuracy, particularly in describing electron correlation effects. Ab initio methods derive their results from first principles, without the use of empirical parameters. Key methods include the Hartree-Fock (HF) theory, Møller-Plesset (MP) perturbation theory, and Coupled-Cluster (CC) theory. q-chem.comrsc.org

Hartree-Fock is a foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. However, it does not fully account for electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a cost-effective way to improve upon the HF method by including electron correlation. q-chem.comgithub.io In a study of (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol, calculations were performed using HF and MP2 methods alongside DFT to investigate the molecular structure, providing a more comprehensive theoretical analysis. researchgate.net These higher-level methods can serve as benchmarks for DFT results and are crucial for problems where electron correlation is particularly important.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher kinetic stability and lower chemical reactivity. acs.org

For Schiff base derivatives of this compound, HOMO-LUMO analysis has been performed using DFT calculations. acs.org These studies reveal how substituents on the phenylimino ring can modulate the electronic properties and reactivity of the entire molecule. In addition to the HOMO-LUMO gap, other quantum chemical descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are calculated to provide a more quantitative measure of reactivity. ingentaconnect.comdiva-portal.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. acs.org

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for a Derivative of this compound
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-4,6-dibromo-2-[(3,5-dimethylphenylimino)methyl]-3-methoxyphenolB3LYP/6-31G(d,p)-5.99-1.974.02 acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Tautomerism Studies

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and dynamic processes like tautomerism. researchgate.net While extensive MD simulations specifically on this compound are not widely reported, the principles of this methodology are well-established for similar systems. MD simulations can track the motions of atoms over time by solving Newton's equations of motion, offering a picture of the molecule's flexibility and its interactions with a solvent environment. acs.org

A significant area of computational study for derivatives of this compound is the analysis of tautomeric equilibrium, particularly between the phenol-imine (OH) and keto-amine (NH) forms. researchgate.net This process involves an intramolecular proton transfer. Computational chemists often investigate this using Potential Energy Surface (PES) scans, where the energy of the molecule is calculated as a function of the proton's position between the oxygen and nitrogen atoms. sctce.ac.in These scans reveal the energy barriers associated with the proton transfer and the relative stability of the tautomers. Studies on (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol have shown that while the phenol-imine form is more stable in the solid state and nonpolar solvents, both forms can coexist in polar solvents. researchgate.netsctce.ac.in

More advanced ab initio molecular dynamics (AIMD) simulations have been performed on related molecules like bromophenol to study dissociation mechanisms under high charge states, demonstrating the power of MD to model complex chemical dynamics. ingentaconnect.comresearchgate.net

Prediction of Chemical Reactivity and Mechanistic Pathways via Computational Models

Computational models are instrumental in predicting the chemical reactivity and potential reaction mechanisms of this compound and its derivatives. By analyzing the electronic structure, these models can identify the most likely sites for chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a key tool in this regard. It plots the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Red, electron-rich regions (negative potential) are susceptible to electrophilic attack, while blue, electron-poor regions (positive potential) are prone to nucleophilic attack. For the Schiff base derivatives studied, the MEP map typically shows the most negative potential around the phenolic oxygen atom, identifying it as a primary site for electrophilic interaction. acs.org

Reactivity descriptors from conceptual DFT, such as local softness and the Fukui function, provide a more quantitative prediction of reactivity at specific atomic sites. These descriptors help to distinguish the reactivity of different atoms within the molecule, guiding the understanding of reaction mechanisms. For instance, in tautomerism studies, computational models can elucidate the step-by-step pathway of proton transfer, including the transition state structure and its associated energy barrier, providing a detailed mechanistic picture that complements experimental observations. ingentaconnect.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 2,5 Dibromo 3 Methoxyphenol

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Steric Effects

The aromatic ring of 2,5-Dibromo-3-methoxyphenol is substituted with both activating groups (hydroxyl and methoxy) and deactivating groups (bromine). masterorganicchemistry.com The hydroxyl and methoxy (B1213986) groups are ortho-, para-directing, significantly increasing the electron density of the ring and making it more susceptible to electrophilic attack. masterorganicchemistry.comminia.edu.eg Conversely, the bromine atoms are deactivating yet also ortho-, para-directing. libretexts.org

In the case of this compound, the positions ortho and para to the strongly activating hydroxyl and methoxy groups are already occupied by bromine atoms. The remaining unsubstituted positions are C4 and C6. The regioselectivity of further electrophilic substitution is influenced by both electronic and steric factors. imist.ma The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the position para to the hydroxyl group (C6) and the position ortho to it (C4) are the most likely sites for electrophilic attack. However, the bulky bromine atom at C5 creates significant steric hindrance around the C4 and C6 positions.

For instance, the bromination of 3-methoxyphenol (B1666288) under visible-light photoredox catalysis yields a mixture of 2- and 4-bromo-3-methoxyphenol. beilstein-journals.orgbeilstein-journals.orgnih.gov Further bromination of a protected 3-methoxyphenol can lead to a dibrominated product. beilstein-journals.orgbeilstein-journals.org This suggests that in this compound, further electrophilic substitution, while challenging due to the existing bromine substituents, would likely occur at the less sterically hindered available position, if at all.

Nucleophilic Aromatic Substitution (SNAr) at Bromine Centers

Nucleophilic aromatic substitution (SNAr) reactions typically occur on electron-poor aromatic rings containing a good leaving group and a strong nucleophile. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In this compound, the bromine atoms can act as leaving groups. However, the aromatic ring is substituted with electron-donating hydroxyl and methoxy groups, which generally disfavor SNAr reactions by increasing the electron density of the ring. masterorganicchemistry.com For SNAr to occur on this substrate, harsh reaction conditions or the use of very strong nucleophiles would likely be necessary. libretexts.org The reaction is more feasible for aryl halides activated by strong electron-withdrawing groups. libretexts.orgscience.gov While copper-catalyzed nucleophilic aromatic substitution can be effective for some brominated aromatic compounds, the reactivity is dependent on the other substituents present. researchgate.net

Reactions Involving the Phenolic Hydroxyl Group

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: This involves the reaction of the phenoxide, formed by treating the phenol (B47542) with a base, with an alkyl halide. For example, the synthesis of 2-allylphenyl glycidyl (B131873) ether involves the reaction of 2-allylphenol (B1664045) with epichlorohydrin (B41342) in the presence of a base. google.com A similar principle can be applied to this compound to form various ethers. The synthesis of 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene involves an etherification reaction between 3-thiophenemethanol (B153581) and an alkyl bromide in the presence of a base and a phase-transfer catalyst. jocpr.com

Esterification: The phenolic hydroxyl group can be converted to an ester by reacting with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Yamaguchi esterification is a method that utilizes a mixed anhydride for rapid esterification. neliti.com

Oxidation Pathways and Products

The phenolic hydroxyl group is susceptible to oxidation. The autoxidation of substituted 4-methoxyphenols has been studied, indicating that the presence of substituents on the ring influences the oxidation process. rsc.org Oxidation of this compound could potentially lead to the formation of quinone-type structures or other oxidation products, depending on the oxidizing agent and reaction conditions. For example, the oxidation of 2,4-Dibromo-6-(hydroxymethyl)phenol can yield 2,4-Dibromo-6-carboxyphenol.

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) on the aromatic ring is generally stable. However, under certain conditions, it can be cleaved to yield the corresponding phenol. This demethylation is often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. mdpi.com For instance, a two-step synthesis of bisphenol monomers involved the hydrolysis of a methoxy-terminated intermediate using hydrobromic acid in acetic acid at high temperatures. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions Utilizing Bromine Substituents

The bromine atoms on this compound serve as excellent handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grvdoc.pub

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. A zinc-catalyzed Suzuki-Miyaura type reaction has also been developed for coupling aryl zincates with alkyl halides. aablocks.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. fu-berlin.dersc.org Various palladium catalysts and reaction conditions have been developed to optimize this reaction for a wide range of substrates. liverpool.ac.ukmdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. uni-giessen.demdpi.comdntb.gov.ua Copper-free Sonogashira reactions have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The regioselectivity of Sonogashira coupling can be controlled in polyhalogenated aromatic compounds. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-synthesis.comorganic-chemistry.orgnih.gov It is a versatile method for synthesizing aryl amines from a broad range of aryl halides and amines. Nickel-based catalysts have also been employed for this transformation. tcichemicals.com

A summary of potential cross-coupling reactions involving this compound is presented in the table below.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAr'-B(OH)₂Pd catalyst, BaseC-C (Aryl-Aryl)
HeckAlkenePd catalyst, BaseC-C (Aryl-Vinyl)
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkynyl)
Buchwald-HartwigAmine (R₂NH)Pd catalyst, BaseC-N (Aryl-Amino)

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound with an aryl halide. In the context of this compound, the two bromine atoms provide handles for the introduction of aryl groups.

The synthesis of biaryl analogs often emphasizes the conversion of substituted bromobenzenes to conjugated biphenyls. nih.gov The Suzuki-Miyaura reaction is advantageous due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov Research has demonstrated the successful synthesis of biaryl analogs through the Suzuki-Miyaura cross-coupling of aryl boronic acids with aryl halides. nih.gov

A versatile approach for synthesizing new biphenyl-based ligands involves a Pd-catalyzed arsination followed by a Suzuki-Miyaura cross-coupling for the construction of the biaryl scaffold. rsc.org This highlights the utility of sequential coupling reactions in building complex molecules.

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
This compoundArylboronic acidPalladium catalystBiaryl nih.gov
(2-bromophenyl)diphenylarsineArylboronic acidPalladium catalystBiarylarsine ligand rsc.org

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a key reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. mdpi.com This reaction is instrumental in the synthesis of aryl-alkynes and conjugated enynes, which are important precursors for pharmaceuticals and natural products. mdpi.com

The reaction of this compound with terminal alkynes under Sonogashira conditions allows for the introduction of alkynyl groups onto the aromatic ring. The process typically requires anhydrous and anaerobic conditions, although newer methods have been developed to overcome these limitations. organic-chemistry.org Nickel-catalyzed Sonogashira coupling reactions have also been developed as an alternative, offering efficient C(sp²)–C(sp) bond formation without the need for a co-catalyst in some cases. nih.gov

A study on the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) highlights the potential for regioselective alkynylation on polyhalogenated aromatic compounds, which is relevant to the reactivity of this compound. rsc.org

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
Aryl/Vinyl HalideTerminal AlkynePalladium/CopperAryl/Vinyl Alkyne mdpi.com
Aryl Iodide/BromideTerminal AlkyneNickel CatalystAryl Alkyne nih.gov
3,5-dibromo-2,6-dichloropyridineTerminal AlkynePalladium/CopperAlkynylpyridine rsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgwikipedia.org The development of various generations of catalyst systems, particularly those with sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope of this transformation. wikipedia.org For instance, the use of CM-phos as a supporting ligand has enabled the successful amination of aryl mesylates and tosylates. orgsyn.org

While direct studies on this compound are not detailed in the provided results, the general principles of Buchwald-Hartwig amination are highly applicable. The bromo-substituents on the phenol ring can serve as coupling sites for the introduction of a wide variety of primary and secondary amines.

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
Aryl HalideAminePalladium/Phosphine LigandAryl Amine libretexts.orgwikipedia.org
Aryl Mesylate/TosylateAminePd/CM-phosAryl Amine orgsyn.org

Mechanistic Investigations of Cross-Coupling Pathways

Understanding the mechanisms of cross-coupling reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies on palladium-catalyzed C-N bond formation have provided a more complete picture of the catalytic cycle. mit.edu Kinetic studies have been employed to elucidate reaction pathways and the influence of ligands and substrates. mit.edu

For the Suzuki-Miyaura reaction, density functional theory (DFT) calculations have been used to analyze the transmetalation step, a key process in the catalytic cycle. researchgate.net These studies have shown that the reaction mechanism is similar for both aryl and vinyl groups. researchgate.net

Cascade and Tandem Reactions Facilitated by this compound (e.g., in natural product synthesis)

The strategic placement of multiple reactive sites in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation. These reactions are highly efficient in terms of step economy and are valuable in the total synthesis of complex natural products. 20.210.105nih.gov

For example, a concise synthesis of delavatine A was achieved using a cascade process that featured a 6π electrocyclization to construct the indane core. researchgate.net This synthesis started from 3,5-dibromo-2-pyrone, a similarly substituted heterocyclic compound, highlighting the potential for such cascade reactions with this compound. researchgate.net

Tandem reactions can combine different types of couplings in one pot. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org This type of sequence could potentially be applied to derivatives of this compound to rapidly build complex heterocyclic systems. The development of tandem elimination-hydrodebromination-cross-coupling reactions further expands the synthetic utility of gem-dibromoalkenes, which could be synthesized from precursors related to this compound. organic-chemistry.org

The synthesis of high-density polycyclic biofuels has been achieved through a tandem reaction involving Knoevenagel condensation and Michael addition, demonstrating the power of cascade sequences in generating complex molecular frameworks from relatively simple starting materials. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

2,5-Dibromo-3-methoxyphenol as a Building Block in Complex Organic Synthesis

The utility of a compound as a building block in complex synthesis is determined by its reactivity and the strategic placement of its functional groups. Brominated and methoxylated phenols can serve as versatile precursors. The bromine atoms can be sites for cross-coupling reactions, lithiation-substitution sequences, or other transformations to build molecular complexity. The methoxy (B1213986) and hydroxyl groups can be used as directing groups or can be modified to introduce other functionalities. Despite these potential applications, no specific examples for this compound were found.

Precursor for Natural Product Synthesis

Naturally occurring bromophenols are often found in marine organisms. nih.gov The synthesis of these and other complex natural products often relies on strategically functionalized aromatic precursors. While the synthesis of various bromophenol natural products has been reported, the literature reviewed does not indicate that this compound has been utilized as a specific precursor in the total synthesis of any known natural product.

Synthesis of Functionalized Organic Molecules and Heterocycles

The synthesis of functionalized organic molecules and heterocycles is a cornerstone of medicinal chemistry and materials science. Dibrominated compounds, in particular, can be valuable for creating molecules with diverse substitution patterns through sequential, site-selective reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are often employed with dibrominated substrates to build complex aryl architectures. mdpi.comnih.gov However, specific studies detailing the use of this compound for the synthesis of novel functionalized organic molecules or heterocycles are not present in the available literature.

Role in Advanced Materials Chemistry

The development of new materials with tailored electronic, optical, or responsive properties is a major focus of modern chemistry. Phenolic and brominated aromatic compounds can serve as monomers or key components in the creation of such materials.

Monomer in Conjugated Polymer Synthesis for Organic Electronics (e.g., OLEDs, OPVs)

Conjugated polymers are essential for the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The properties of these polymers are tuned by the choice of the monomeric building blocks. While dibrominated aromatic compounds are frequently used as monomers in polymerization reactions, there is no evidence in the reviewed literature of this compound being employed for the synthesis of conjugated polymers for organic electronics.

Component in Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of self-assembling systems often relies on molecules with specific recognition motifs. While phenols can participate in hydrogen bonding, a key interaction in supramolecular chemistry, there are no specific reports on the incorporation of this compound into supramolecular assemblies or self-assembling systems.

Precursor for Responsive Materials (e.g., deep eutectic solvents)

Responsive materials, which change their properties in response to external stimuli, are of great interest for a variety of applications. Deep eutectic solvents (DESs) are a class of solvents that are often designed from simple, readily available components. Although phenolic compounds can be used as hydrogen bond donors in the formation of DESs, the use of this compound as a precursor for such responsive materials has not been documented in the scientific literature.

Ligand and Catalyst Development in Transition Metal Catalysis

Currently, there is a notable absence of specific research literature detailing the direct application of this compound in the development of ligands and catalysts for transition metal-catalyzed reactions. While substituted phenols and their derivatives are a cornerstone in the synthesis of a diverse array of ligands, the unique structural and electronic properties imparted by the specific substitution pattern of this compound have not been explicitly explored in this context, based on available scientific data.

The field of transition metal catalysis heavily relies on the rational design of organic ligands to modulate the metal center's activity, selectivity, and stability. These ligands are crucial in fine-tuning the catalyst's performance for a wide range of organic transformations. However, a review of current scholarly articles and chemical databases does not indicate that this compound has been utilized as a precursor or a direct component in the synthesis of such ligands or catalysts.

Consequently, there are no detailed research findings, specific examples of catalytic applications, or data tables related to the performance of catalysts derived from this compound to report at this time. The potential of this compound in the realm of advanced organic synthesis and materials science, particularly in the development of novel catalytic systems, remains an unexplored area of chemical research. Future investigations would be necessary to determine if the distinct combination of bromo and methoxy substituents on the phenol (B47542) ring could offer any advantages in ligand synthesis and subsequent catalytic applications.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 2,5-Dibromo-3-methoxyphenol from starting materials, byproducts, and other impurities, making them ideal for purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable. For instance, a C18 column can effectively separate the compound from other phenolic or brominated species. oup.commdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at an acidic pH to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol. oup.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of all components in a complex reaction mixture. researchgate.net Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of this compound absorbs UV light. smacgigworld.comscience-softcon.de

For purity assessment, a sample of the synthesized this compound is dissolved in a suitable solvent and injected into the HPLC system. The purity is determined by the relative area of the main peak corresponding to the compound. To monitor the progress of a reaction, such as the bromination of 3-methoxyphenol (B1666288), small aliquots can be withdrawn from the reaction mixture at different time intervals, quenched, and analyzed by HPLC. cdnsciencepub.comnih.gov This allows for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. asm.orgmdpi.comoup.com For the analysis of phenols, derivatization is often employed to increase their volatility and improve peak shape. asm.org A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar trimethylsilyl (B98337) ether. The derivatized sample is then injected into the GC, which is typically equipped with a non-polar or semi-polar capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase. mdpi.comoup.com The temperature of the GC oven is programmed to increase gradually to separate the components based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification of the eluting compounds based on their mass spectra.

Interactive Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Interactive Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Injector Temperature 250 °C
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 amu
Derivatizing Agent BSTFA

Electrochemical Methods for Redox Behavior Studies and Quantitative Analysis

Electrochemical methods offer a sensitive and often rapid means for studying the redox properties of this compound and for its quantitative determination. The phenolic hydroxyl group is electrochemically active and can be oxidized at a suitable electrode.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a compound. By applying a potential that is linearly swept to a certain value and then reversed, the oxidation and reduction processes can be observed. For this compound, an irreversible oxidation peak is expected due to the oxidation of the phenolic group to a phenoxy radical, which can then undergo further reactions such as polymerization on the electrode surface. nih.govrsc.org The potential at which this oxidation occurs is influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy (B1213986) group on the aromatic ring. Studies on similar methoxyphenols have shown that these compounds can be electrochemically oxidized. ingentaconnect.comresearchgate.net

For quantitative analysis, techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) are more sensitive than CV. abechem.com These methods involve applying a series of potential pulses, which enhances the signal-to-noise ratio. A calibration curve can be constructed by plotting the peak current against the concentration of this compound standards. This allows for the determination of the compound in an unknown sample. The choice of the working electrode (e.g., glassy carbon, boron-doped diamond) and the supporting electrolyte (e.g., phosphate buffer) is critical for obtaining optimal results. matec-conferences.orgfuto.edu.ngresearchgate.netmatec-conferences.orgsrce.hr

Interactive Table 3: Hypothetical Parameters for Voltammetric Analysis of this compound

Parameter Value
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Supporting Electrolyte 0.1 M Phosphate buffer (pH 7.0)
Potential Range +0.2 V to +1.2 V
Pulse Amplitude 50 mV
Scan Rate 20 mV/s

Environmental Transformation and Abiotic Degradation Pathways Strictly Excluding Ecological Impact or Toxicity

Photolytic Degradation Studies under Simulated Environmental Conditions

Photolytic degradation, the breakdown of compounds by light, is a potential abiotic degradation pathway for many aromatic compounds. syr.eduresearchgate.net For brominated phenols, photolysis often involves the cleavage of the carbon-bromine bond. osti.govresearchgate.net The energy from sunlight, particularly in the UV spectrum, can initiate this process. nih.gov

While specific studies on the photolytic degradation of 2,5-Dibromo-3-methoxyphenol are not extensively detailed in the available literature, general principles of photolysis for related compounds provide insight. The process for halogenated aromatics typically begins with the radical cleavage of the carbon-halogen bond. osti.gov In the case of this compound, this would likely result in the formation of brominated phenoxyl radicals. These highly reactive intermediates can then undergo further reactions, such as hydrogen abstraction from the solvent (e.g., water) or other organic matter, leading to debromination. researchgate.net

The rate and extent of photolytic degradation are influenced by several factors, including the light intensity, the presence of photosensitizers (substances that absorb light and transfer the energy to the target compound), and the environmental matrix (e.g., water, soil). For instance, the photolysis of brominated diphenyl ethers has been shown to proceed via debromination, with the rate being dependent on the solvent's ability to act as a hydrogen donor. osti.gov It is plausible that similar mechanisms would apply to this compound.

Hydrolytic Stability and Transformation in Aqueous Systems

Hydrolysis is a chemical process in which a molecule of water reacts with another substance, sometimes causing both substances to be split into two or more new substances. The hydrolytic stability of a compound is its resistance to this process. For many organic compounds, hydrolysis can be a significant degradation pathway in aqueous environments.

The structure of this compound, featuring bromine atoms and a methoxy (B1213986) group attached to a phenol (B47542) ring, suggests a general resistance to hydrolysis under typical environmental pH and temperature conditions. nih.gov Aryl halides, such as the bromo-substituents on the phenol ring, are generally resistant to hydrolysis. Similarly, the ether linkage of the methoxy group is also typically stable. nih.gov

However, under more extreme conditions of pH (highly acidic or alkaline) or elevated temperatures, hydrolysis could potentially occur, although specific data for this compound is lacking. For some brominated flame retardants, hydrolysis has been observed to proceed, particularly with strong nucleophiles. researchgate.net While direct hydrolysis of the carbon-bromine or ether bond is not expected to be a primary degradation pathway under normal environmental conditions, the possibility of slow transformation over long periods cannot be entirely ruled out. google.com

Investigation of Advanced Oxidation Processes (AOPs) for Abiotic Breakdown

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). jetir.orgkirj.ee These processes are often employed when conventional methods are insufficient for degrading recalcitrant compounds like many halogenated aromatics. researchgate.net

AOPs that could be effective for the degradation of this compound include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with phenolic compounds. jetir.org Its effectiveness can be enhanced at higher pH or in combination with hydrogen peroxide (H₂O₂) or UV light, which promote the formation of highly reactive hydroxyl radicals. kirj.eetandfonline.com

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net This process can be accelerated by UV light (photo-Fenton), leading to more efficient degradation of organic pollutants. researchgate.net

Photocatalysis (e.g., TiO₂/UV): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, generating electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then oxidize the organic pollutant. open.ac.uk

The degradation of phenolic compounds by AOPs typically proceeds through hydroxylation of the aromatic ring, followed by ring-opening to form smaller, more easily degradable aliphatic compounds, and ultimately mineralization to carbon dioxide and water. slideshare.net For this compound, AOPs would likely lead to the formation of various hydroxylated and debrominated intermediates before complete breakdown. The reaction rates and product distribution would depend on the specific AOP used and the operational parameters such as pH, oxidant concentration, and catalyst loading. jetir.org

Emerging Research Directions and Future Perspectives for 2,5 Dibromo 3 Methoxyphenol

Exploration of Novel and Sustainable Synthetic Pathways (e.g., barochemistry)

The synthesis of halogenated phenols is a cornerstone of organic chemistry, with ongoing efforts to develop more sustainable and efficient methods. Traditional bromination methods often rely on harsh reagents and can lead to mixtures of isomers. Modern approaches are moving towards greater selectivity and greener conditions.

Recent advancements in the synthesis of substituted phenols include the use of N-halosuccinimides, which offer a more controlled way to introduce halogen atoms onto the phenol (B47542) ring. beilstein-journals.org For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can afford regioselective bromination. researchgate.net A plausible synthetic route to 2,5-Dibromo-3-methoxyphenol could start from 3-methoxyphenol (B1666288), followed by a selective dibromination. The directing effects of the hydroxyl and methoxy (B1213986) groups would need to be carefully considered to achieve the desired 2,5-substitution pattern.

An emerging area with considerable potential for the synthesis of complex molecules is barochemistry , or high-pressure chemistry. High-pressure conditions can influence reaction rates and selectivities, often leading to products that are difficult to obtain under standard atmospheric pressure. chemicalbook.com For electrophilic aromatic substitutions, such as the bromination of phenols, high pressure can enhance the reaction by promoting the formation of the transition state. While specific applications of barochemistry for the synthesis of this compound have not been reported, it represents a promising future direction for a more controlled and potentially more sustainable synthesis. chemicalbook.com

Another sustainable approach that could be explored is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. beilstein-journals.org This technique has been successfully applied to the halogenation of phenols and anilines and offers a green alternative to traditional solvent-based methods. beilstein-journals.org

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic Approach Potential Advantages Key Considerations
Catalytic Bromination High regioselectivity, milder reaction conditions. Choice of catalyst and solvent is crucial for directing the substitution pattern.
Barochemistry Increased reaction rates, potential for unique selectivity. Requires specialized high-pressure equipment.
Mechanochemistry Reduced solvent waste, potential for novel reactivity. Optimization of grinding conditions and stoichiometry is necessary.

Expansion of Research Applications in Next-Generation Materials Science

Brominated phenols are known for their use as flame retardants and as precursors to more complex molecules in materials science. researchgate.net The presence of bromine atoms can enhance the thermal stability and fire resistance of polymers. The unique substitution pattern of this compound could offer specific advantages in the design of new materials.

Furthermore, substituted phenols are key building blocks in the synthesis of ligands for metal complexes, which have applications in catalysis and materials science. The specific arrangement of the bromo and methoxy substituents in this compound could lead to the formation of ligands with unique coordination properties, potentially resulting in new catalysts or functional materials with novel electronic or optical properties.

In-Depth Mechanistic Investigations of Its Chemical Reactivity

The reactivity of substituted phenols is a well-studied area, yet the interplay of multiple substituents can lead to complex and interesting chemical behavior. acs.org The hydroxyl group is a strong activating group and ortho-, para-director in electrophilic aromatic substitution, while the methoxy group is also activating and ortho-, para-directing. The bromine atoms are deactivating but ortho-, para-directing. Understanding the combined electronic and steric effects of these groups in this compound is crucial for predicting its reactivity.

In-depth mechanistic studies could focus on several key areas:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of further substitution reactions on the aromatic ring would provide valuable insights into the directing effects of the existing substituents.

Oxidative Coupling Reactions: Phenols can undergo oxidative coupling to form more complex structures. Studying the behavior of this compound under oxidative conditions could lead to the synthesis of novel dimeric or polymeric materials.

Cross-Coupling Reactions: The bromine atoms provide handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. Mechanistic studies of these reactions would be essential for developing efficient methods to further functionalize the molecule. acs.org

The kinetics of the bromination of phenolic compounds has been studied, and such investigations for this compound would provide quantitative data on its reactivity. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic pathways. nih.govacs.orgrsc.org For a compound like this compound, where experimental data is scarce, AI and ML could play a pivotal role in accelerating its investigation.

Predictive Modeling:

Property Prediction: Machine learning models can be trained on large datasets of known molecules to predict various physicochemical properties, such as solubility, boiling point, and toxicity, for new compounds. ijsmr.in This would allow for an initial in silico assessment of this compound.

Reactivity Prediction: AI algorithms can predict the most likely sites of reaction on a molecule and the outcome of a given set of reactants and conditions. chinesechemsoc.org This could guide the design of synthetic routes and the exploration of its chemical reactivity.

Retrosynthesis and Synthesis Design:

AI-powered retrosynthesis tools can propose viable synthetic pathways for a target molecule by working backward from the product to commercially available starting materials. acs.org This could help in identifying the most efficient and sustainable routes to synthesize this compound.

The integration of AI and ML with automated synthesis platforms could eventually lead to the rapid and efficient exploration of the chemical space around this compound, unlocking its full potential for various applications.

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